molecular formula C22H21Cl2N3O5S2 B3496959 2-[(2,5-Dichlorophenyl)(phenylsulfonyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide CAS No. 714206-32-3

2-[(2,5-Dichlorophenyl)(phenylsulfonyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide

Cat. No.: B3496959
CAS No.: 714206-32-3
M. Wt: 542.5 g/mol
InChI Key: NECCVNSGSACYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,5-Dichlorophenyl)(phenylsulfonyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, phenylsulfonyl, and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dichlorophenyl)(phenylsulfonyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dichlorophenyl and phenylsulfonyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions may involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dichlorophenyl)(phenylsulfonyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(2,5-Dichlorophenyl)(phenylsulfonyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dichlorophenyl)(phenylsulfonyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dichlorophenyl)(phenylsulfonyl)amino]acetamide
  • N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
  • Phenylsulfonyl derivatives

Uniqueness

2-[(2,5-Dichlorophenyl)(phenylsulfonyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide is unique due to its combination of dichlorophenyl, phenylsulfonyl, and methylsulfonyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O5S2/c1-26(33(2,29)30)18-8-6-7-17(14-18)25-22(28)15-27(21-13-16(23)11-12-20(21)24)34(31,32)19-9-4-3-5-10-19/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECCVNSGSACYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501116398
Record name 2-[(2,5-Dichlorophenyl)(phenylsulfonyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714206-32-3
Record name 2-[(2,5-Dichlorophenyl)(phenylsulfonyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714206-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,5-Dichlorophenyl)(phenylsulfonyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,5-Dichlorophenyl)(phenylsulfonyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(2,5-Dichlorophenyl)(phenylsulfonyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[(2,5-Dichlorophenyl)(phenylsulfonyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[(2,5-Dichlorophenyl)(phenylsulfonyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[(2,5-Dichlorophenyl)(phenylsulfonyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[(2,5-Dichlorophenyl)(phenylsulfonyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.